molecular formula C14H7ClF3N3OS B2623534 3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine CAS No. 337924-93-3

3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B2623534
CAS No.: 337924-93-3
M. Wt: 357.74
InChI Key: IYNGRCYRKCWPDD-UHFFFAOYSA-N
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Description

3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a phenoxy group containing a thiadiazole moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps. One common method starts with the preparation of the 1,2,3-thiadiazole moiety, which can be synthesized by the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This intermediate is then reacted with 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine under suitable conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiadiazole moiety can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The phenoxy group can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Catalysts: Palladium or copper catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while oxidation of the thiadiazole moiety could produce sulfoxides or sulfones.

Scientific Research Applications

3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The thiadiazole moiety can bind to metal ions and proteins, potentially inhibiting enzyme activity or altering protein function . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,2,3-Thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine: Lacks the chloro group but shares similar structural features.

    3-Chloro-2-[4-(1,3,4-thiadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine: Contains a different isomer of the thiadiazole moiety.

Uniqueness

The presence of the chloro group in 3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine provides unique reactivity and potential for further functionalization compared to its analogs. Additionally, the specific positioning of the thiadiazole moiety can influence the compound’s biological activity and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3OS/c15-11-5-9(14(16,17)18)6-19-13(11)22-10-3-1-8(2-4-10)12-7-23-21-20-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNGRCYRKCWPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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